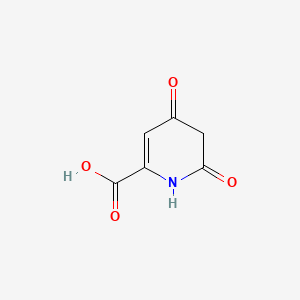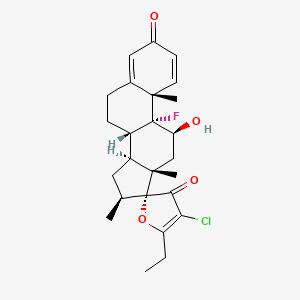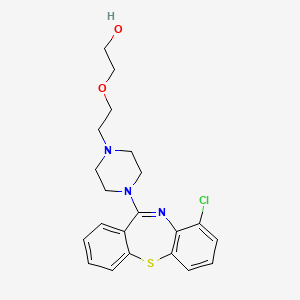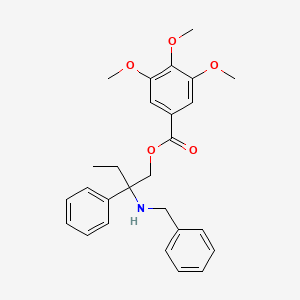
N-Benzy N,N-Didesmethyl Trimebutine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzy N,N-Didesmethyl Trimebutine (TMBT) is a synthetic derivative of the naturally occurring compound Trimebutine, which is a bicyclic tertiary amine. TMBT is an important compound for scientific research, as it has a wide range of applications in biochemical and physiological studies.
科学的研究の応用
N-Benzy N,N-Didesmethyl Trimebutine has a wide range of applications in scientific research. It has been used as an agonist for the muscarinic acetylcholine receptor, as well as an antagonist of the 5-HT3 receptor. It has also been used to study the effects of cholinergic agonists and antagonists on the central nervous system, as well as the effects of cholinergic agents on the cardiovascular system. Additionally, N-Benzy N,N-Didesmethyl Trimebutine has been used to study the effects of cholinergic agents on the gastrointestinal system, as well as the effects of cholinergic agents on the urinary system.
作用機序
N-Benzy N,N-Didesmethyl Trimebutine binds to muscarinic acetylcholine receptors and 5-HT3 receptors to produce its effects. At muscarinic acetylcholine receptors, N-Benzy N,N-Didesmethyl Trimebutine is an agonist, which means it activates the receptor and produces a physiological response. At 5-HT3 receptors, N-Benzy N,N-Didesmethyl Trimebutine is an antagonist, which means it blocks the receptor and prevents the physiological response.
Biochemical and Physiological Effects
N-Benzy N,N-Didesmethyl Trimebutine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the secretion of gastric acid, stimulate the release of acetylcholine from the brain, and increase the heart rate. Additionally, N-Benzy N,N-Didesmethyl Trimebutine has been shown to increase the contraction of the urinary bladder, reduce the tone of the gastrointestinal tract, and increase the tone of the urinary tract.
実験室実験の利点と制限
N-Benzy N,N-Didesmethyl Trimebutine has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable over a wide range of temperatures and pH values. Additionally, it has a low cost and is non-toxic. However, there are some limitations to using N-Benzy N,N-Didesmethyl Trimebutine in laboratory experiments. It is not very soluble in water and has a low affinity for the muscarinic acetylcholine receptor.
将来の方向性
There are several potential future directions for N-Benzy N,N-Didesmethyl Trimebutine research. Some of these include exploring its potential as a treatment for gastrointestinal disorders, studying its effects on the cardiovascular system, and investigating its ability to modulate the immune system. Additionally, N-Benzy N,N-Didesmethyl Trimebutine could be further studied for its potential as an analgesic, its ability to modulate the endocrine system, and its effects on the central nervous system. Finally, further research could be conducted to better understand the mechanism of action of N-Benzy N,N-Didesmethyl Trimebutine and its effects on other biochemical and physiological processes.
合成法
N-Benzy N,N-Didesmethyl Trimebutine can be synthesized from Trimebutine via a two-step process. The first step involves the reaction of Trimebutine with benzyl bromide in the presence of an acid catalyst to form the N-benzylated derivative. The second step involves the reaction of the N-benzylated derivative with sodium hydroxide to form the N-benzyl N,N-didesmethyl Trimebutine.
特性
IUPAC Name |
[2-(benzylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPNVWKMCVDPAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzy N,N-Didesmethyl Trimebutine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


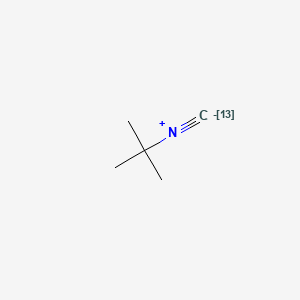


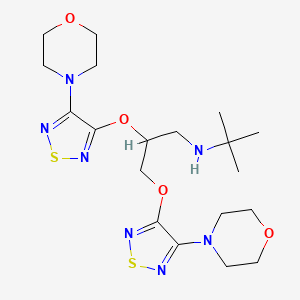
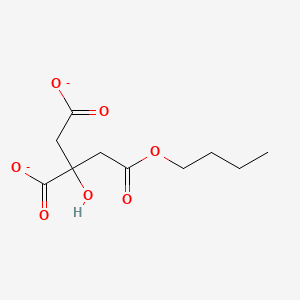
![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)
